[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea
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Overview
Description
[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea is a chemical compound with the molecular formula C6H5Cl2N3S2 and a molecular weight of 254.164 g/mol . This compound is known for its unique structure, which includes a thiophene ring substituted with chlorine atoms and a thiourea moiety. It has been studied for various applications in scientific research due to its interesting chemical properties.
Preparation Methods
The synthesis of [(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea typically involves the reaction of 2,5-dichlorothiophene-3-carbaldehyde with thiourea under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction. The product is then isolated by filtration and purified by recrystallization .
Chemical Reactions Analysis
[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or thiols.
Scientific Research Applications
[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea has been explored for several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has been conducted to investigate its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of [(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the inhibition or activation of specific biochemical pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea can be compared with other similar compounds, such as:
[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]carbamothioic acid: This compound has a similar structure but contains a carbamothioic acid moiety instead of a thiourea group.
[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiocarbamide: This compound is structurally similar but contains a thiocarbamide group.
[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiocyanate: This compound has a thiocyanate group instead of a thiourea moiety.
Properties
CAS No. |
5425-39-8 |
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Molecular Formula |
C6H5Cl2N3S2 |
Molecular Weight |
254.2 g/mol |
IUPAC Name |
[(E)-(2,5-dichlorothiophen-3-yl)methylideneamino]thiourea |
InChI |
InChI=1S/C6H5Cl2N3S2/c7-4-1-3(5(8)13-4)2-10-11-6(9)12/h1-2H,(H3,9,11,12)/b10-2+ |
InChI Key |
DGGYJLMVXMJHRJ-WTDSWWLTSA-N |
Isomeric SMILES |
C1=C(SC(=C1/C=N/NC(=S)N)Cl)Cl |
Canonical SMILES |
C1=C(SC(=C1C=NNC(=S)N)Cl)Cl |
Origin of Product |
United States |
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